N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O₄S |
Molecular Weight | 374.4 g/mol |
CAS Number | 899982-50-4 |
The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is significant for its biological activity.
Anticancer Potential
Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure may exhibit anticancer properties. For instance, related compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
A study demonstrated that derivatives of the benzo[b][1,4]dioxin scaffold could inhibit the growth of several cancer cell lines, suggesting that the oxalamide linkage may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Effects
Research into similar compounds has revealed anti-inflammatory properties. For example, derivatives have been tested for their ability to reduce the production of pro-inflammatory cytokines in various models of inflammation. The presence of the thiophene ring in this compound may contribute to its ability to modulate inflammatory pathways effectively.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific biological targets such as:
- Receptors involved in apoptosis
- Enzymes linked to inflammatory processes
Molecular docking studies have suggested favorable interactions with targets like alpha-glucosidase , which may indicate potential for metabolic disease applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A derivative with a similar structure was tested against various tumor cell lines and showed significant cytotoxicity at low micromolar concentrations.
- Inflammation Models : In vivo studies demonstrated that related oxalamide derivatives significantly reduced inflammation in mouse models of arthritis.
- Synergistic Effects : Combination therapies involving this class of compounds showed enhanced efficacy when paired with established chemotherapeutics.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(20(25)22-15-1-2-17-18(11-15)28-9-8-27-17)21-12-16(14-3-10-29-13-14)23-4-6-26-7-5-23/h1-3,10-11,13,16H,4-9,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOBMPIWHKXNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.